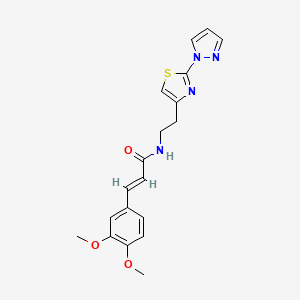
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic molecule that incorporates various heterocyclic structures known for their significant biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3S, with a molecular weight of 384.5 g/mol . The structure features a thiazole ring, a pyrazole moiety, and a dimethoxyphenyl group, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 384.5 g/mol |
| CAS Number | 1428381-96-7 |
2. Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Synthesis of the Thiazole Ring : Reaction of the resulting pyrazole derivative with α-haloketones in the presence of a base.
- Coupling with Dimethoxyphenyl Acrylamide : Further reactions to obtain the final product.
3.1 Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties:
- Inhibition of EGFR and VEGFR : Compounds structurally related to this acrylamide have shown selective inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). For instance, derivatives exhibited IC50 values as low as 32.5 nM for EGFR and 43.0 nM for VEGFR, indicating strong potential as targeted cancer therapies .
3.2 Antimicrobial Activity
The compound also displays significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Related pyrazole derivatives have shown MIC values ranging from 0.22 to 0.25 μg/mL , demonstrating effectiveness against various pathogens including Staphylococcus aureus and Staphylococcus epidermidis .
The proposed mechanisms for the biological activities include:
- Inhibition of Kinases : By binding to specific kinases involved in cell signaling pathways, these compounds can disrupt processes such as cell proliferation and survival.
4. Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Effects :
5. Conclusion
This compound represents a promising candidate in medicinal chemistry due to its multifaceted biological activities, particularly in cancer treatment and antimicrobial applications. Ongoing research into its mechanisms and potential therapeutic uses will further elucidate its role in pharmacology.
This compound's unique structure offers a foundation for developing new therapeutic agents targeting specific diseases while minimizing side effects associated with conventional treatments. Future studies should focus on clinical trials to validate these findings and explore additional applications in drug design.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-25-16-6-4-14(12-17(16)26-2)5-7-18(24)20-10-8-15-13-27-19(22-15)23-11-3-9-21-23/h3-7,9,11-13H,8,10H2,1-2H3,(H,20,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWEJJBFRBJQY-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














